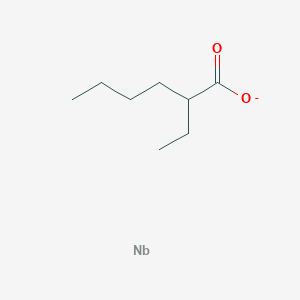
Niobium 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium 2-ethylhexanoate is an organometallic compound with the molecular formula C24H45NbO6. It is a niobium source that is soluble in organic solvents and is commonly used in various catalysts for oxidation, hydrogenation, and polymerization. This compound is also known for its applications as an adhesion promoter .
Méthodes De Préparation
Niobium 2-ethylhexanoate can be synthesized by reacting pentakis(alkoxy)niobium with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound derivative. Industrial production methods often involve the use of organic solvents to ensure the solubility of the compound .
Analyse Des Réactions Chimiques
Niobium 2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions, often in the presence of hydrogen.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Niobium 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for potential medical applications, although specific uses are still under research.
Industry: Utilized in the production of thin films, solar energy applications, and water treatment processes .
Mécanisme D'action
The mechanism of action of niobium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways involved in oxidation, hydrogenation, and polymerization processes. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Niobium 2-ethylhexanoate is unique due to its solubility in organic solvents and its effectiveness as a catalyst in various reactions. Similar compounds include:
- Niobium (IV) 2-ethylhexanoate
- Niobium (3+) tris (2-ethylhexanoate)
- Niobium (4+) tetrakis (2-ethylhexanoate)
These compounds share similar properties but may differ in their specific applications and effectiveness in certain reactions .
Propriétés
Formule moléculaire |
C8H15NbO2- |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
2-ethylhexanoate;niobium |
InChI |
InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |
Clé InChI |
JGUAIAMPONKRLK-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C(=O)[O-].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


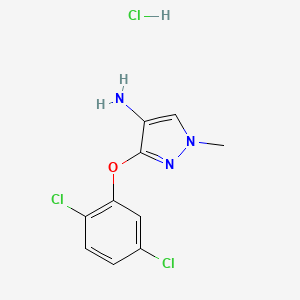
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
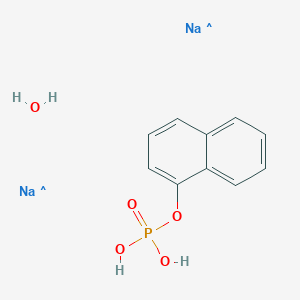
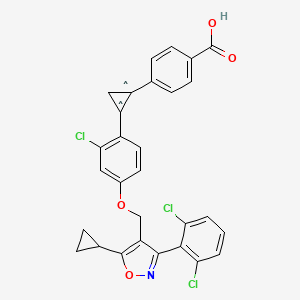
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)

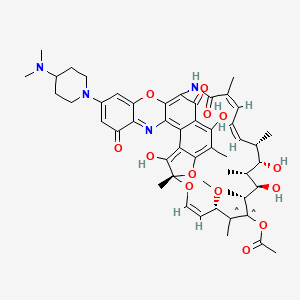

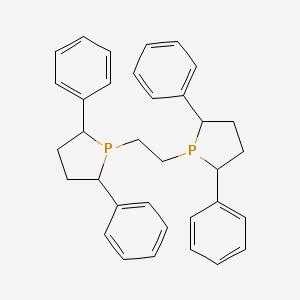
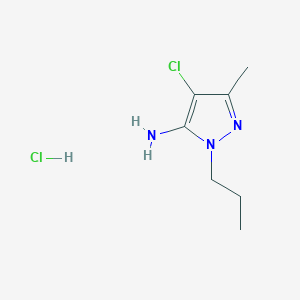
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
